molecular formula C9H4BrNO3 B1410823 2-Bromo-3-cyano-5-formylbenzoic acid CAS No. 1805246-76-7

2-Bromo-3-cyano-5-formylbenzoic acid

Cat. No.: B1410823
CAS No.: 1805246-76-7
M. Wt: 254.04 g/mol
InChI Key: NRUUQUYTZNDLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-cyano-5-formylbenzoic acid is a multifunctional benzoic acid derivative characterized by three distinct substituents: a bromine atom, a cyano group, and a formyl group. This structure combines electron-withdrawing groups and an aldehyde functionality, making it a highly reactive and versatile building block in nucleophilic and electrophilic reactions, particularly for constructing complex organic molecules . In scientific research, this compound serves as a key synthetic intermediate. The bromine atom can undergo further substitution reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki reactions), to form biaryl structures . The formyl group is a reactive handle for condensation reactions or can be oxidized to a carboxylic acid . Compounds with this core structure are valuable in medicinal chemistry for the synthesis of potential active pharmaceutical ingredients. Structurally similar benzoic acid derivatives have been identified as key intermediates in the production of clinically applicable inhibitors against selective, activated blood coagulation factor X (FXa), a prominent target for novel antithrombotic agents . The compound's mechanism of action in research applications involves its interaction with specific molecular targets. The electron-withdrawing bromo and cyano groups can participate in electrophilic and nucleophilic interactions, which can modulate the activity of enzymes or receptors, leading to various biological effects that can be studied for therapeutic potential . For research use only. Not intended for human or veterinary use.

Properties

IUPAC Name

2-bromo-3-cyano-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-6(3-11)1-5(4-12)2-7(8)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUUQUYTZNDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Cyano-2-formylbenzoic Acid Derivatives

Methodology:

  • The initial step involves regioselective bromination of a suitably substituted benzoic acid precursor, typically 3-cyano-2-formylbenzoic acid or its derivatives.
  • Bromination is often achieved using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position (position 6).

Research Findings:

  • A notable approach employs flow photochemical bromination to enhance regioselectivity and safety, especially when handling hazardous brominating agents.
  • Continuous flow conditions allow precise control over temperature and residence time, minimizing over-bromination and side reactions.

Data Table:

Parameter Condition Reagent Notes
Bromination method Flow photochemical NBS or Br₂ Regioselective at position 6
Temperature -20°C to 0°C - Ensures selectivity
Yield 85-90% - High efficiency

Formylation of Brominated Intermediates

Methodology:

  • The brominated intermediate undergoes formylation, typically via Vilsmeier-Haack or Reimer-Tiemann reactions, to introduce the formyl group at position 2.
  • Alternatively, formylation using DMF and POCl₃ under reflux conditions has been reported.

Research Findings:

  • Continuous flow techniques have been adapted to perform formylation with enhanced control, reducing side reactions and improving yields.
  • The use of dimethylformamide (DMF) as both solvent and formyl source is common, with reaction conditions optimized for selectivity.

Data Table:

Parameter Condition Reagents Notes
Formylation method Reflux in DMF DMF + POCl₃ Selective at position 2
Temperature 80-100°C - Controlled via flow system
Yield 75-85% - High regioselectivity

Conversion to the Acid and Purification

Methodology:

  • The ester or precursor is hydrolyzed under acidic or basic conditions to obtain the free benzoic acid derivative.
  • Manganese dioxide oxidation can also be employed to oxidize hydroxymethyl groups to aldehydes, as described in patent literature.

Research Findings:

  • Manganese dioxide oxidation is effective for converting hydroxymethyl groups to aldehydes, especially when integrated into flow systems for scale-up.
  • Purification typically involves filtration and recrystallization, with solvents like ethanol or benzene derivatives.

Data Table:

Parameter Condition Reagents Notes
Hydrolysis Acidic or basic hydrolysis HCl or NaOH Complete conversion to acid
Oxidation MnO₂ - Converts hydroxymethyl to formyl
Purification Recrystallization Ethanol/benzene Ensures high purity

Coupling with 3-Cyanophenylboronic Acid

Methodology:

  • The final step involves a palladium-catalyzed Suzuki-Miyaura coupling between the brominated intermediate and 3-cyanophenylboronic acid.
  • This step forms the key carbon-carbon bond, yielding the target compound.

Research Findings:

  • Recent advances utilize flow microreactors to perform coupling reactions efficiently, reducing reaction times and improving yields.
  • Catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are employed under inert atmospheres.

Data Table:

Parameter Condition Reagents Notes
Coupling method Suzuki-Miyaura Pd catalyst + base High regioselectivity
Solvent Toluene/DMF - Compatible with flow systems
Yield 70-85% - Efficient scale-up possible

Summary of Key Preparation Strategies

Step Methodology Key Reagents Advantages References
Bromination Flow photochemical bromination NBS or Br₂ Safety, regioselectivity ,
Formylation DMF-based or Reimer-Tiemann DMF, POCl₃ High regioselectivity ,
Hydrolysis/Oxidation Manganese dioxide oxidation MnO₂ Mild conditions, scalable ,
Coupling Suzuki-Miyaura cross-coupling 3-cyanophenylboronic acid High yield, scalability

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-formylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is 2-Bromo-3-cyano-5-carboxybenzoic acid.

    Reduction Reactions: The major product is 2-Bromo-3-cyano-5-hydroxymethylbenzoic acid.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in synthesizing various organic compounds. Its functional groups facilitate:

  • Substitution Reactions : Allowing for the introduction of different functional groups.
  • Oxidation and Reduction Reactions : Leading to derivatives such as carboxylic acids or alcohols.

Biological Activities

Research has indicated potential biological activities for derivatives of this compound:

  • Antitumor Activity : Studies have shown that modifications to the benzoic acid structure can enhance anticancer properties against various cancer cell lines.
  • Antibacterial Evaluation : Derivatives exhibit strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antibacterial agents.

Drug Development

Due to its unique structure, 2-Bromo-3-cyano-5-formylbenzoic acid is explored in drug development:

  • Inflammatory Diseases : Its scaffold may aid in designing drugs targeting inflammatory pathways.
  • Antithrombotic Agents : The compound has been investigated for its role as an intermediate in synthesizing inhibitors for blood coagulation factors, showing promise as an antithrombotic agent .

Material Science Applications

The compound's chemical properties make it suitable for applications in material science:

  • Specialty Chemicals Production : It is utilized in creating specialty chemicals with specific functionalities tailored for various industrial applications.

Data Table of Biological Activities and Applications

Application AreaSpecific Use CaseReference
Antitumor ActivityCytotoxic effects against cancer cell lines
Antibacterial ActivityStrong effects against Staphylococcus aureus
Drug DevelopmentPotential scaffold for anti-inflammatory drugs
Antithrombotic AgentsIntermediate for blood coagulation inhibitors

Antitumor Activity Study

A study involving derivatives of benzoic acids demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance anticancer activity significantly.

Antibacterial Evaluation Study

Research on derivatives of 4-formylbenzoic acid indicated strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. This supports further investigation into the antibacterial potential of this compound.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets.

Biological Activity

2-Bromo-3-cyano-5-formylbenzoic acid is a compound of interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a cyano group, and a formyl group attached to a benzoic acid core. This configuration contributes to its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H6BrN1O3
Molecular Weight244.05 g/mol
CAS Number[not provided]

Biological Activity Overview

The biological activities of this compound have been investigated for various applications, including:

  • Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : It has been evaluated for its capacity to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity against specific bacterial strains.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The cyano and formyl groups may interact with active sites of enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : By affecting key signaling pathways involved in inflammation and oxidative stress, this compound may alter cellular responses.
  • Formation of Reactive Oxygen Species (ROS) : Its antioxidant properties may be linked to the modulation of ROS levels in cells.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antioxidant Study :
    • Objective : Evaluate the antioxidant capacity using DPPH radical scavenging assay.
    • Method : Various concentrations (10–50 µg/mL) were tested against standard antioxidants.
    • Results : The compound showed a dose-dependent increase in scavenging activity compared to ascorbic acid (Vitamin C) as a control.
  • Anti-inflammatory Study :
    • Objective : Assess the anti-inflammatory effect using protein denaturation inhibition assay.
    • Method : The compound was tested at different concentrations (50–400 µg/mL).
    • Results : Significant inhibition of protein denaturation was observed, comparable to standard anti-inflammatory drugs.

Table 1: Antioxidant Activity Results

Concentration (µg/mL)% Inhibition (DPPH Radical)
1025
2045
3060
4075
5085

Table 2: Anti-inflammatory Activity Results

Concentration (µg/mL)% Inhibition of Protein Denaturation
5042.85
10060.71
20078.57
40089.28

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-bromo-3-cyano-5-formylbenzoic acid with a structurally related boronic acid derivative, (3-bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 849052-18-2), identified in the provided evidence :

Property This compound (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid
CAS Number 1807023-09-1 849052-18-2
Molecular Formula C₉H₄BrNO₃ C₁₄H₁₂BBrClO₃ (calculated)
Molecular Weight 254.04 g/mol ~373.43 g/mol (calculated)
Functional Groups Bromo, cyano, formyl, benzoic acid Bromo, boronic acid, chlorobenzyloxy, methyl
Key Substituents Positions 2, 3, 5 Positions 2, 3, 5 (with extended side chains)
Reported Data Gaps Melting point, boiling point, stability Safety data available; physicochemical properties incomplete

Structural Insights :

  • The benzoic acid derivative lacks the boronic acid and chlorobenzyloxy groups present in the analogue, which may limit its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but enhance its role in acid-base or condensation chemistry.
Reactivity and Functional Group Implications
  • Electron-Withdrawing Effects: Both compounds feature bromine, a strong electron-withdrawing group. However, the benzoic acid derivative’s additional cyano and formyl groups create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution or electrophilic reactions at the formyl group .
  • Boronic Acid Reactivity : The analogue’s boronic acid group enables participation in cross-coupling reactions, a property absent in the benzoic acid derivative. This distinction underscores divergent applications—pharmaceutical synthesis (benzoic acid) versus materials chemistry (boronic acid) .
Hypothetical Comparisons with Unreported Analogues

While direct data on other analogues (e.g., 2-bromo-5-cyano-benzoic acid or 3-formyl-5-bromo-benzoic acid) are unavailable, theoretical comparisons can be inferred:

  • Positional Isomerism : Substitution patterns (e.g., moving the formyl group from position 5 to 4) could alter electronic distribution and intermolecular interactions, impacting crystallinity or binding affinity in drug design.

Q & A

Q. What are the key synthetic strategies for preparing 2-bromo-3-cyano-5-formylbenzoic acid?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. For example:

  • Step 1 : Bromination at the ortho position using electrophilic brominating agents (e.g., Br₂/FeBr₃).
  • Step 2 : Cyano group introduction via nucleophilic substitution (e.g., KCN/CuCN on a brominated intermediate).
  • Step 3 : Formylation at the para position using Vilsmeier-Haack conditions (POCl₃/DMF).
  • Step 4 : Oxidation of a methyl or alcohol group to the carboxylic acid (e.g., KMnO₄/H⁺). Similar protocols are used for structurally related bromo-cyano benzoic acid derivatives, where regioselectivity is controlled by directing groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., deshielding effects from Br, CN, and CHO groups).
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (CHO and COOH carbonyl stretches).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require co-crystallization agents due to polar substituents .

Advanced Research Questions

Q. How can crystallization challenges for X-ray analysis be mitigated?

The polar substituents (COOH, CHO, CN) may hinder crystal formation. Strategies include:

  • Co-crystallization : Use of solvent mixtures (e.g., DMSO/water) or co-formers (e.g., amines for hydrogen bonding).
  • SHELX Refinement : Employ SHELXL for high-resolution data refinement, especially for handling disorder in flexible substituents like the formyl group .
  • Low-Temperature Data Collection : Reduces thermal motion artifacts in crystals .

Q. How to design structure-activity relationship (SAR) studies for biological applications?

  • Functional Group Modification : Replace Br with other halogens (e.g., Cl, I) to assess electrophilic reactivity in drug-target interactions.
  • Bioisosteric Replacement : Substitute the cyano group with isosteres (e.g., CF₃) to evaluate pharmacokinetic effects.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinases) using derivatives with systematic substitutions. Such approaches are common in optimizing benzoic acid derivatives for therapeutic lead discovery .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and computational modeling (DFT for 13^{13}C chemical shift prediction).
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to confirm cyano group assignments in complex spectra.
  • Iterative Refinement : Apply statistical tools (e.g., principal component analysis) to reconcile discrepancies between experimental and theoretical data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-cyano-5-formylbenzoic acid
Reactant of Route 2
2-Bromo-3-cyano-5-formylbenzoic acid

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